molecular formula C21H30O2 B591239 (3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol CAS No. 19913-33-8

(3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B591239
CAS No.: 19913-33-8
M. Wt: 314.51
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Description

The compound (3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol is a steroidal derivative characterized by a cyclopenta[a]phenanthrene core with extensive hydrogenation (dodecahydro, indicating 12 added hydrogens) and specific substitutions. Key structural features include:

  • Methyl group at position 13, a common feature in steroidal compounds that influences hydrophobic interactions.
  • Diol groups at positions 3 and 17, contributing to hydrogen-bonding capacity and solubility .

The compound’s stereochemistry (3S,13s,17r) is critical for its biological activity, as minor stereochemical changes can drastically alter receptor binding .

Properties

IUPAC Name

(3S,13S,17R)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,14-18,21-22H,5-12H2,2H3/t14-,15?,16?,17?,18?,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMRIEZOPAIGOB-PFSDFEBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(CC4=CCC3C1CCC2(C#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3C4CC[C@@H](CC4=CCC3C1CC[C@]2(C#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as (3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol is a synthetic derivative of androstane and has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound based on various research findings and case studies.

The molecular formula of the compound is C21H30O3C_{21}H_{30}O_{3} with a molecular weight of 330.5 g/mol. It has a topological polar surface area of 60.7 Ų and an XLogP value of 2.2, indicating moderate hydrophobicity. The compound contains three hydrogen bond donors and three acceptors which may influence its interaction with biological targets.

PropertyValue
Molecular Weight330.5 g/mol
Molecular FormulaC21H30O3
XLogP2.2
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count3
Topological Polar Surface Area60.7 Ų

Research indicates that the biological activity of (3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,... primarily involves modulation of inflammatory pathways and immune responses. Notably:

  • NF-kB Regulation : The compound exhibits the ability to regulate NF-kB pathways. NF-kB is a transcription factor that plays a critical role in inflammatory responses by controlling the expression of various cytokines such as TNF-α and interferon-gamma .
  • Regulatory T Cells (Treg Cells) : It has been suggested that this compound may enhance the production of Treg cells which are essential for maintaining immune tolerance and preventing autoimmune diseases . This modulation could have implications for conditions such as rheumatoid arthritis and type 2 diabetes.

Pharmacokinetics

The oral bioavailability of this compound in mice is reported to be up to 25%, indicating a reasonable absorption profile which is crucial for therapeutic efficacy .

Rheumatoid Arthritis

In a study examining the effects on rheumatoid arthritis models in mice, treatment with (3S,13s,17r)-17-ethynyl-13-methyl-2,... resulted in significant reductions in joint inflammation and damage. The underlying mechanism was linked to decreased levels of pro-inflammatory cytokines and increased levels of anti-inflammatory mediators .

Type 2 Diabetes

Another investigation focused on type 2 diabetes showed that moderate inhibition of NF-kB by this compound improved glucose tolerance in diabetic mice models. This suggests potential utility in managing hyperglycemia through immune modulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural homology with several cyclopenta[a]phenanthrene derivatives. Below is a systematic comparison based on substituents, saturation, and biological relevance:

Table 1: Structural and Functional Comparison

Compound Name & Structure Substituents Saturation Molecular Weight (g/mol) Key Properties Biological Relevance
(3S,13s,17r)-17-Ethynyl-13-methyl-dodecahydro...diol (Target) 17-ethynyl, 13-methyl, 3,17-diol Dodecahydro ~298.47* High rigidity (ethynyl), moderate solubility (diols) Potential endocrine activity (inferred from structural analogs)
(8R,9S,13S,14S,17R)-17-Ethynyl-13-methyl-octahydro...diol 17-ethynyl, 13-methyl, 3,17-diol Octahydro 296.41 Reduced saturation → higher flexibility Unspecified, but ethynyl suggests anticancer or hormonal applications
(8s,9s,13s,14s,17r)-17-Prop-2-enyl...diol (CAS 971-82-4) 17-allyl, 13-methyl, 3,17-diol Octahydro 296.41 Allyl group → increased reactivity Likely progestin or androgen analog
(3S,5R,8R,9S,10S,13S,14S,17S)-17-(Furan-3-yl)...triol 17-furanyl, 3,14,17-triol Dodecahydro 344.45 Polar furan → enhanced solubility Anticandidate for enzyme inhibition or receptor modulation
17β-Estradiol (E2) 17β-hydroxy, 13-methyl Fully aromatic 272.39 High estrogen receptor affinity Gold-standard estrogen receptor agonist
(3S,8R,9S,10R,13S,14S)-17-Isoquinolinyl...ol 17-isoquinolinyl, 3-OH Dodecahydro 338.24–399.26 Bulky substituent → steric hindrance Anticancer activity (e.g., breast cancer cell lines)

*Estimated based on structural analogs.

Key Findings

Substituent Effects :

  • Ethynyl vs. Allyl : Ethynyl groups (target compound) confer rigidity and stable π-bond interactions, whereas allyl groups (CAS 971-82-4) introduce conjugation and metabolic susceptibility .
  • Hydroxyethyl vs. Ethynyl : A hydroxyethyl substituent () increases hydrophilicity but reduces metabolic stability compared to the ethynyl group .

However, increased saturation may improve metabolic stability . Octahydro analogs (e.g., CAS 971-82-4) exhibit intermediate flexibility, balancing receptor binding and solubility .

Anticancer Potential: Isoquinolinyl-substituted analogs () show cytotoxic activity against hormone-dependent cancers, implying the target compound may share similar mechanisms .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for octahydro analogs (e.g., THF-mediated alkylation, column chromatography with petroleum ether/ethyl acetate gradients) .

Table 2: Physicochemical Properties

Property Target Compound 17β-Estradiol (E2) 17-Isoquinolinyl Analog
LogP (Predicted) ~3.5 4.01 4.8–5.2
Water Solubility Moderate Low Very low
Hydrogen Bond Donors 2 (diols) 2 1
Metabolic Stability High (ethynyl) Moderate Low (bulky substituent)

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